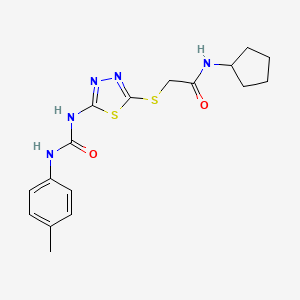
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone, also known as FTIM, is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Fluorescent Labeling and Sensing
- Fluorogenic labeling reagents, like phanquinone, have been used for pre-column derivatization in the quality control of amino acids in pharmaceuticals. Such compounds facilitate the separation and detection of amino acid adducts through high-performance liquid chromatography (HPLC) and fluorescence detection (Gatti et al., 2004).
- Novel fluorophores, such as 6-methoxy-4-quinolone, exhibiting strong fluorescence in a wide pH range of aqueous media, demonstrate potential for biomedical analysis due to their stability and large Stokes' shift (Hirano et al., 2004).
Structural and Antitumor Activity
- The synthesis and structural characterization of bioactive heterocycles, including compounds with antiproliferative activity, highlight the therapeutic potential of fluorinated heterocycles in cancer treatment. Such compounds can be efficiently designed and assessed for their biological properties using various spectroscopic techniques and X-ray diffraction studies (Prasad et al., 2018).
Synthesis of Fluorinated Heterocycles
- Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation demonstrates the versatility of fluorine-containing compounds in the development of new pharmaceuticals and agrochemicals. These studies provide insights into the synthetic potential and mechanistic pathways of creating complex fluorinated structures (Wu et al., 2017).
properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c1-15-3-7-17(8-4-15)23(27)21-14-26-22-12-9-18(25)13-20(22)24(21)30(28,29)19-10-5-16(2)6-11-19/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAIIRBIYZQJOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2377555.png)
![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)
![Ethyl 5-nitro-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2377560.png)


![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)
![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)
![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)